dodoviscin A

Vue d'ensemble

Description

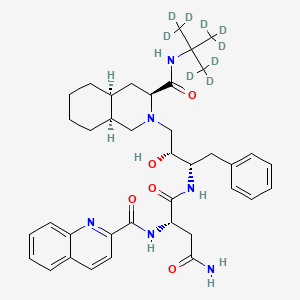

Dodoviscin A is a natural product found in Dodonaea viscosa . It is a pigmentation-altering agent that can inhibit melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059 .

Molecular Structure Analysis

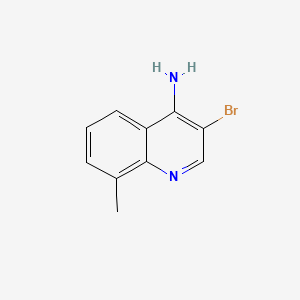

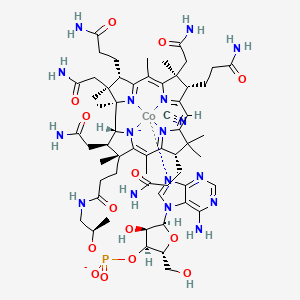

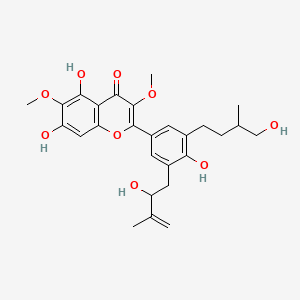

Dodoviscin A has a molecular formula of C27H32O9 . Its structure includes a chromen-4-one moiety and two phenyl groups, which are substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis

Dodoviscin A has a molecular weight of 500.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its exact mass and monoisotopic mass are 500.20463259 g/mol .Applications De Recherche Scientifique

Inhibition of Melanogenesis : Dodoviscin A has been found to inhibit melanin biosynthesis in B16-F10 melanoma cells. This suggests its potential as a pigmentation-altering agent for cosmetic and therapeutic applications, particularly in treating hyperpigmentation-related diseases such as melasma, freckles, and chloasma (Yan et al., 2013).

Promotion of Adipocyte Differentiation : Dodoviscin A, along with other compounds from Dodonaea viscosa, has been shown to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells. This indicates a potential role in metabolic research related to adipogenesis (Zhang et al., 2012).

Potential as an ERK2 Inhibitor : In a study focusing on extracellular signal-regulated protein kinase 2 (ERK2) inhibitors, Dodoviscin A was identified through virtual screening and demonstrated acceptable inhibitory activity on ERK2. This suggests its potential use in targeting ERK2, which is significant in various signaling pathways and diseases (Yang et al., 2022).

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIZXLDARFSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dodoviscin A | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)